(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a styryl group substituted with methoxy groups
Properties
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-24-15-10-8-13(12-16(15)25-2)9-11-17-22-23-18(20-21-19(23)26-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKCJBKQZLEAQJ-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile to form the triazole ring.
Formation of the Thiadiazole Ring: The triazole ring is then fused with a thiadiazole ring through a cyclization reaction involving sulfur-containing reagents.
Styryl Group Introduction: The styryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.
Methoxy Group Substitution: Finally, the methoxy groups are introduced through a methylation reaction using methanol and a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other functional groups replacing the original groups.
Scientific Research Applications
Overview
Numerous studies have demonstrated the antimicrobial properties of triazolo-thiadiazole derivatives. Specifically, (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results against various bacterial and fungal strains.
Case Studies
- A study published in Pharmaceutical Chemistry reported that 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing potency greater than traditional antibiotics like ampicillin and streptomycin .
- Another investigation highlighted the antifungal efficacy of these compounds against strains such as Aspergillus niger and Candida albicans, with certain derivatives demonstrating up to 80-fold higher activity compared to conventional antifungal agents .
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| This compound | Escherichia coli | 1.0 µg/mL |
| This compound | Aspergillus niger | 0.25 µg/mL |
Overview
The analgesic properties of triazolo-thiadiazole derivatives have also been explored extensively. Research indicates that these compounds can modulate nociceptive pathways in the nervous system.
Case Studies
- A study focused on the synthesis and evaluation of new 1,3,4-thiadiazole derivatives found that several compounds exhibited significant antinociceptive effects in animal models. The evaluation was conducted using tail-clip and hot-plate tests to assess pain response .
Data Table: Antinociceptive Effects
| Compound | Test Method | Result |
|---|---|---|
| This compound | Tail-clip test | Significant reduction in response time |
| This compound | Hot-plate test | Reduced pain sensitivity observed |
Overview
Emerging research suggests that triazolo-thiadiazole derivatives may possess anticancer properties. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells is under investigation.
Case Studies
Mechanism of Action
The mechanism of action of (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: shares structural similarities with other triazolothiadiazoles and styryl-substituted compounds.
Triazolothiadiazoles: Compounds with a triazole ring fused to a thiadiazole ring.
Styryl-Substituted Compounds: Compounds with a styryl group attached to an aromatic ring.
Uniqueness
- The presence of both the triazolothiadiazole core and the styryl group with methoxy substitutions makes this compound unique compared to other similar compounds. This unique structure contributes to its distinct chemical properties and potential applications in various fields.
Biological Activity
The compound (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Thiadiazole Compounds
Thiadiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They have garnered significant attention due to their broad spectrum of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
- Anticonvulsant
The presence of the thiadiazole moiety in various derivatives has been linked to their pharmacological efficacy. For instance, many approved drugs incorporate this scaffold due to its favorable interaction with biological targets .
Structure and Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes condensation reactions that yield the desired heterocyclic structure. The compound's structure can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses potent activity against various bacterial strains. For example:
| Compound | Activity | Tested Strains |
|---|---|---|
| 1 | Moderate | E. coli |
| 2 | High | S. aureus |
These results indicate that structural modifications can enhance antimicrobial potency .
Anticancer Properties
The compound has shown promise in cancer research as well. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The following table summarizes its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers. The following data highlights its efficacy:
| Model | Result |
|---|---|
| LPS-induced inflammation | Significant reduction in TNF-α levels |
| Carrageenan-induced edema | Decreased paw edema by 40% |
This suggests potential therapeutic applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Enzymes : Thiadiazoles often act as enzyme inhibitors or modulators.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA or inhibit topoisomerases.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer pathways.
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of thiadiazole derivatives:
- Anticancer Study : A recent study evaluated the effects of various thiadiazole derivatives on tumor growth in vivo. Results indicated a significant reduction in tumor size with minimal toxicity observed in normal tissues .
- Antimicrobial Evaluation : Another study screened a series of thiadiazole compounds against resistant bacterial strains and reported that certain modifications led to enhanced activity against multi-drug resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
